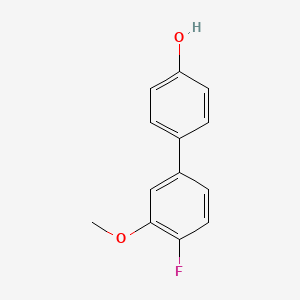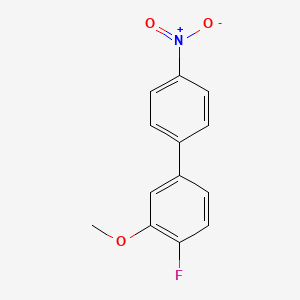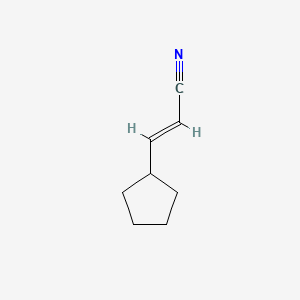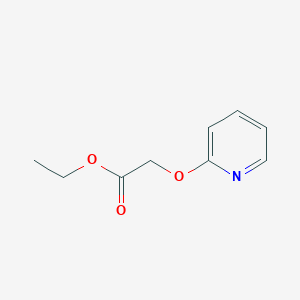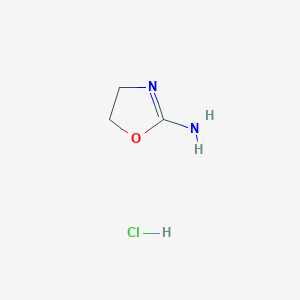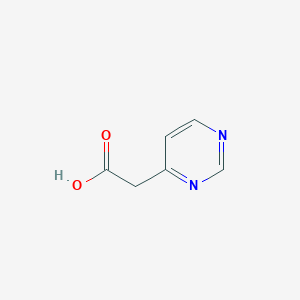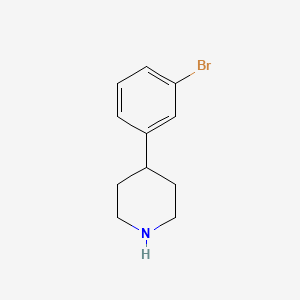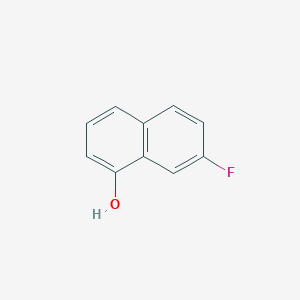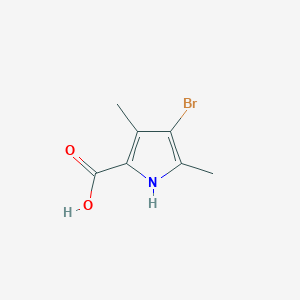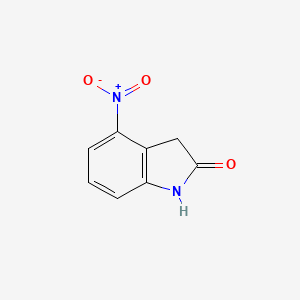
4-Nitroindolin-2-one
概要
説明
4-Nitroindolin-2-one is a chemical compound with the molecular formula C8H6N2O3 . It is also known by other names such as 4-NITROOXINDOLE, 4-Nitrooxidole, 4-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE, and others .
Synthesis Analysis
In a study, 11 indolin-2-one compounds were synthesized, and a hybrid of indolin-2-one and nitroimidazole was found to be effective on Staphylococcus aureus strains . Six derivatives of this compound were further designed and synthesized to enhance its efficacy .
Molecular Structure Analysis
The molecular weight of 4-Nitroindolin-2-one is 178.14 g/mol . The IUPAC name is 4-nitro-1,3-dihydroindol-2-one . The InChI is InChI=1S/C8H6N2O3/c11-8-4-5-6 (9-8)2-1-3-7 (5)10 (12)13/h1-3H,4H2, (H,9,11) .
Chemical Reactions Analysis
A hybrid of indolin-2-one and nitroimidazole was found to exhibit remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 . This molecule demonstrated its potency on Gram-negative bacteria and VRE strain .
Physical And Chemical Properties Analysis
The computed properties of 4-Nitroindolin-2-one include a molecular weight of 178.14 g/mol, XLogP3-AA of 0.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 178.03784206 g/mol, Monoisotopic Mass of 178.03784206 g/mol, Topological Polar Surface Area of 74.9 Ų, Heavy Atom Count of 13, Formal Charge of 0, Complexity of 248 .
科学的研究の応用
Antibacterial Agents
4-Nitroindolin-2-one compounds have been explored for their potential as antibacterial agents. Research has shown that hybrids of indolin-2-one and nitroimidazole exhibit potent antibacterial activity against a range of bacterial strains, including resistant ones .
Antimicrobial Applications
The antimicrobial properties of indolin-2-one derivatives make them candidates for developing new antimicrobial drugs. This is particularly important in the face of rapidly developing antibiotic resistance .
Anti-inflammatory and Analgesic Effects
Indolin-2-one derivatives have shown promise in anti-inflammatory and analgesic applications, potentially leading to new treatments for inflammatory diseases .
Anticancer Research
The anticancer potential of indolin-2-one compounds is another area of interest. Their ability to inhibit various cancer cell lines is being investigated, which could lead to new cancer therapies .
作用機序
Target of Action
The primary target of 4-Nitroindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division.
Mode of Action
4-Nitroindolin-2-one interacts with its target, Topoisomerase IV, by inhibiting its function. This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . The compound also exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, and secondly, it follows the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting Topoisomerase IV. This results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins .
Pharmacokinetics
It is known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability.
Result of Action
The result of 4-Nitroindolin-2-one’s action is the inhibition of DNA replication due to the disruption of Topoisomerase IV’s function. This leads to DNA damage and ultimately, cell death . The compound has shown potent activities against both aerobic and anaerobic bacteria .
Action Environment
The action of 4-Nitroindolin-2-one is influenced by the presence or absence of oxygen. The compound is effective against anaerobic bacteria, where the nitro group is reduced in vivo to form reactive radicals that damage DNA and proteins . Unexpectedly, the compound also exhibits potent activities against aerobic bacteria, suggesting a different, yet undiscovered mode of action .
特性
IUPAC Name |
4-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQKWDTXBXIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616803 | |
| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroindolin-2-one | |
CAS RN |
61394-51-2 | |
| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)


